Cas no 2172026-07-0 (1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide)

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the difluorophenyl and carboxamide moieties, contribute to its potential as a bioactive intermediate. The compound exhibits favorable physicochemical properties, such as moderate solubility and stability, making it suitable for further derivatization or formulation studies. Its pyrazole core is known for versatility in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or kinase inhibitory activity. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the carboxamide group offers hydrogen-bonding capabilities for target interactions. This compound serves as a valuable scaffold for developing novel therapeutic or agrochemical agents.
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide structure
2172026-07-0 structure
Product name:1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
CAS No:2172026-07-0
MF:C11H9F2N3O
MW:237.205468893051
CID:6360986
PubChem ID:165528015

1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
    • 2172026-07-0
    • EN300-1461128
    • Inchi: 1S/C11H9F2N3O/c1-6-10(11(14)17)5-16(15-6)9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H2,14,17)
    • InChI Key: FGFJEYTXDCRCMB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)N1C=C(C(N)=O)C(C)=N1)F

Computed Properties

  • Exact Mass: 237.07136824g/mol
  • Monoisotopic Mass: 237.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9Ų
  • XLogP3: 1.4

1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1461128-0.25g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
0.25g
$1117.0 2023-06-06
Enamine
EN300-1461128-1.0g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
1g
$1214.0 2023-06-06
Enamine
EN300-1461128-2.5g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
2.5g
$2379.0 2023-06-06
Enamine
EN300-1461128-10.0g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
10g
$5221.0 2023-06-06
Enamine
EN300-1461128-50mg
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
50mg
$1020.0 2023-09-29
Enamine
EN300-1461128-0.1g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
0.1g
$1068.0 2023-06-06
Enamine
EN300-1461128-500mg
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
500mg
$1165.0 2023-09-29
Enamine
EN300-1461128-0.5g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
0.5g
$1165.0 2023-06-06
Enamine
EN300-1461128-5.0g
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
5g
$3520.0 2023-06-06
Enamine
EN300-1461128-1000mg
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
2172026-07-0
1000mg
$1214.0 2023-09-29

Additional information on 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Recent Advances in the Study of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0)

The compound 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exhibits selective inhibition against certain kinase targets, suggesting its utility as a lead compound for further optimization.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, with moderate metabolic stability. These findings are crucial for understanding the compound's potential as a therapeutic agent and for guiding future formulation strategies.

Another notable aspect of this research is the exploration of structure-activity relationships (SAR) for 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide. By systematically modifying the chemical structure, researchers have identified key functional groups that influence potency and selectivity. These insights are instrumental in the design of next-generation analogs with improved efficacy and reduced off-target effects.

Furthermore, recent publications have highlighted the compound's potential in combination therapies. Synergistic effects have been observed when 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is co-administered with other therapeutic agents, particularly in oncology models. These findings open new avenues for combinatorial treatment strategies, which could enhance therapeutic outcomes and overcome drug resistance.

In conclusion, the latest research on 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0) underscores its multifaceted potential in drug discovery and development. Continued efforts in elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic applications are expected to yield significant advancements in the field. This compound represents a promising candidate for further investigation and clinical translation.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.